

A Technical Guide to Lenalidomide-13C5,15N: Sourcing and Application for Researchers

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Compound of Interest

Compound Name: *Lenalidomide-13C5,15N*

Cat. No.: *B15541929*

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing and application of **Lenalidomide-13C5,15N**, a stable isotope-labeled analog of the potent immunomodulatory drug Lenalidomide. This document details available suppliers, key quantitative data, and a foundational experimental protocol for its use in mass spectrometry-based assays.

Introduction to Lenalidomide and its Labeled Analog

Lenalidomide, a thalidomide derivative, is a cornerstone therapy for multiple myeloma and other hematological malignancies.^[1] Its mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).^{[2][3][4]} This targeted protein degradation underlies its potent anti-tumor and immunomodulatory effects.^{[5][6]}

Lenalidomide-13C5,15N is an isotopically labeled version of the parent compound, incorporating five Carbon-13 atoms and one Nitrogen-15 atom. This stable isotope labeling renders it an ideal internal standard for quantitative mass spectrometry (MS) applications, such as pharmacokinetic studies and therapeutic drug monitoring, by allowing for precise differentiation from the unlabeled endogenous or administered drug.^[2]

Supplier and Availability of Lenalidomide-13C5,15N

The availability of high-quality, well-characterized **Lenalidomide-13C5,15N** is crucial for reliable experimental outcomes. Several chemical suppliers offer this stable isotope-labeled compound. The following table summarizes the key information from prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Availability
MedChemExpress	HY-A0003S2	$C_8^{13}C_5H_{13}N_2^{15}NO_3$	265.22	>98%	Get Quote
DC Chemicals	-	$C_8^{13}C_5H_{13}N_2^{15}NO_3$	265.22	>98%	Inquire
BOC Sciences	BLP-014055	$C_8^{13}C_5H_{13}N_2^{15}NO_3$	265.22	Not specified	Inquire
Clearsynth	CS-O-46947	$C_8^{13}C_5H_{13}N_2^{15}NO_3$	265.22	Not specified	Enquire

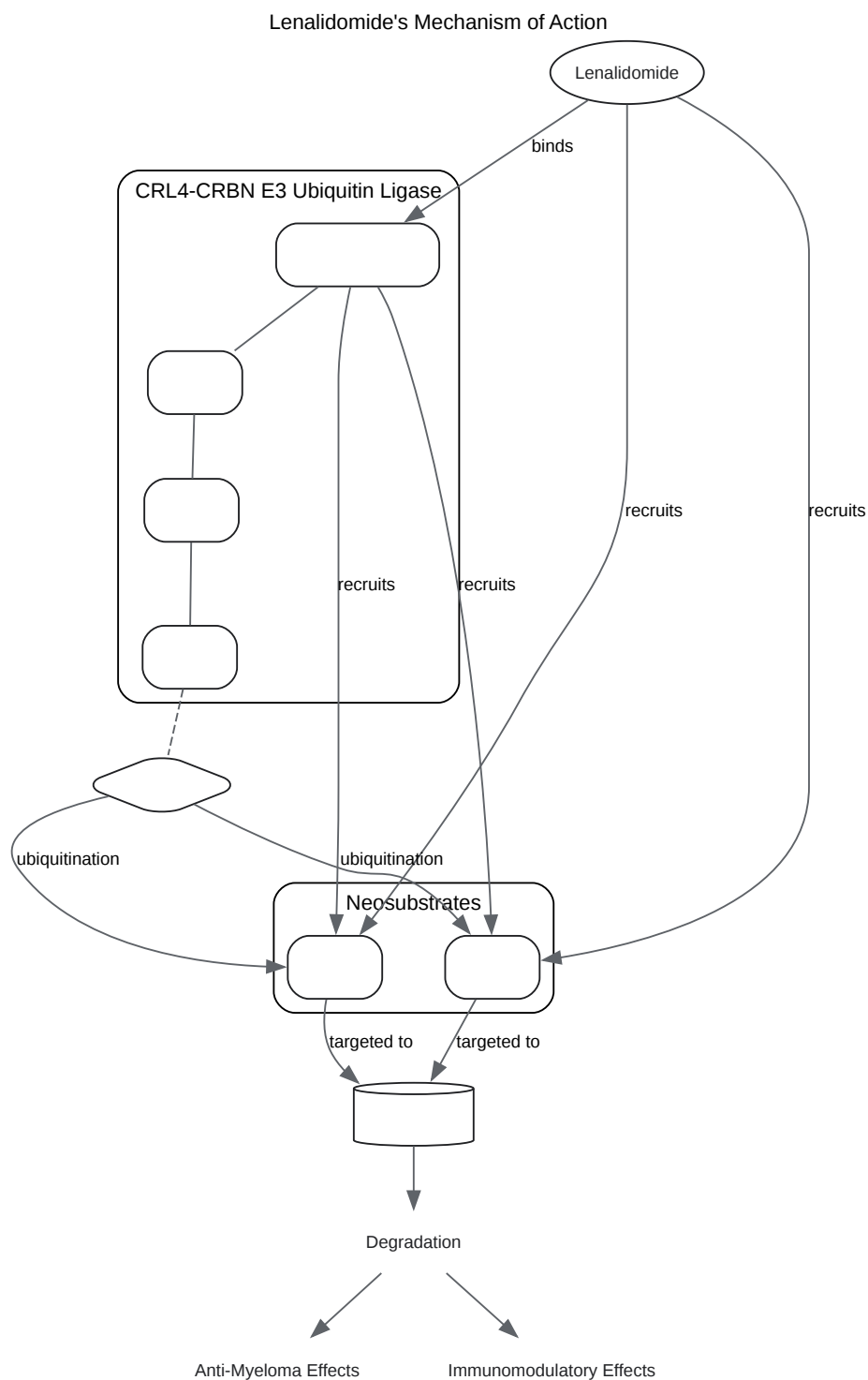
Physicochemical Properties and Storage

- Appearance: Off-white to pale yellow solid powder.[\[7\]](#)
- Solubility: Soluble in DMSO, methanol, and acetonitrile.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 2 years. In DMSO, it can be stored at -80°C for up to 6 months.[\[10\]](#)

Mechanism of Action: A Molecular Glue

Lenalidomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3. This proximity enables the transfer of ubiquitin molecules to the transcription factors, marking them for

degradation by the proteasome. The degradation of these factors, which are critical for B-cell development and survival, leads to the anti-myeloma effects of the drug.



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Caption: Lenalidomide acts as a molecular glue to induce ubiquitination and degradation of IKZF1/3.

Experimental Protocol: Quantification of Lenalidomide in Plasma using LC-MS/MS

This protocol provides a general workflow for the quantification of Lenalidomide in human plasma using **Lenalidomide-13C5,15N** as an internal standard (IS). This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for Lenalidomide.^{[11][12][13][14][15]}

1. Materials and Reagents:

- Lenalidomide (unlabeled)
- **Lenalidomide-13C5,15N** (Internal Standard)
- Human plasma (blank)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Ethyl acetate
- Water (deionized)

2. Preparation of Standard and Sample Solutions:

- Prepare stock solutions of Lenalidomide and **Lenalidomide-13C5,15N** (1 mg/mL) in methanol.
- Prepare working solutions for calibration curves and quality controls by diluting the stock solutions with a methanol/water mixture.

- The internal standard working solution is prepared by diluting the IS stock solution.

3. Sample Preparation (Liquid-Liquid Extraction):

- To 500 µL of plasma, add 100 µL of the internal standard working solution.
- Add 1.0 mL of ethyl acetate and vortex for 2.5 minutes.
- Centrifuge the samples at 5000 rpm for 10 minutes at 20°C.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

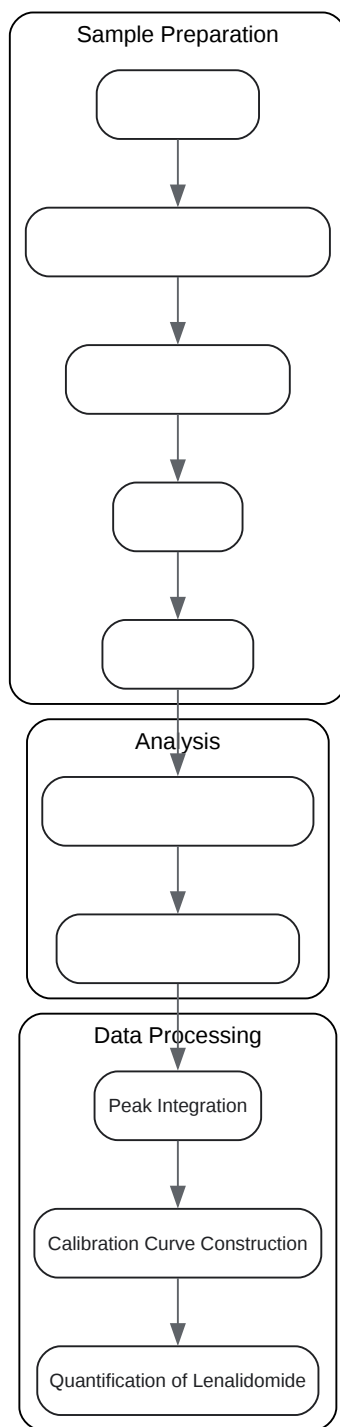
4. LC-MS/MS Conditions:

- Chromatographic Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm) is suitable.
- Mobile Phase: A typical mobile phase is a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol, run in a gradient or isocratic mode.
- Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.
- MRM Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for both Lenalidomide and **Lenalidomide-13C5,15N**. For example, a previously reported transition for unlabeled Lenalidomide is m/z 258.0 > 213.0.^{[11][13][14]} The transition for **Lenalidomide-13C5,15N** will be shifted due to the mass difference.

5. Data Analysis:

- A calibration curve is generated by plotting the peak area ratio of Lenalidomide to the internal standard against the concentration of the calibration standards.
- The concentration of Lenalidomide in the plasma samples is then determined from this calibration curve.

LC-MS/MS Workflow for Lenalidomide Quantification



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Caption: A generalized workflow for quantifying Lenalidomide in plasma using LC-MS/MS.

Conclusion

Lenalidomide-13C5,15N is an indispensable tool for researchers engaged in the study of Lenalidomide's pharmacology and for the development of robust bioanalytical methods. This guide provides a starting point for sourcing this critical reagent and implementing it in a laboratory setting. As with any experimental work, optimization of the provided protocol for specific instrumentation and experimental goals is highly recommended.

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